molecular formula C12H19N3O2 B2827208 Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate CAS No. 1975118-68-3

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B2827208
CAS No.: 1975118-68-3
M. Wt: 237.303
InChI Key: QDUGTPFEEGCWMC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Bases: Sodium hydride, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-8-10(12(16)17-2)11(13-14)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGTPFEEGCWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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